5-bromo-N3-methylpyridine-2,3-diamine
Overview
Description
5-Bromo-N3-methylpyridine-2,3-diamine is a halogenated pyridine derivative with the molecular formula C₆H₈BrN₃.
Preparation Methods
The synthesis of 5-bromo-N3-methylpyridine-2,3-diamine typically involves the bromination and methylation of pyridine derivatives. One common method includes the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
5-Bromo-N3-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, stannous chloride, and arylboronic acids. Major products formed from these reactions include various substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-N3-methylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and dyes.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities and therapeutic applications.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N3-methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amino groups play crucial roles in its reactivity and interaction with other molecules. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
5-Bromo-N3-methylpyridine-2,3-diamine can be compared with other similar compounds such as:
2,3-Diamino-5-bromopyridine: Another halogenated pyridine derivative with similar reactivity.
5-Bromo-2-methylpyridine: A compound with a similar structure but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-3-N-methylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZBJIKJXNNYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287788 | |
Record name | 5-Bromo-N3-methyl-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166047-15-0 | |
Record name | 5-Bromo-N3-methyl-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166047-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N3-methyl-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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